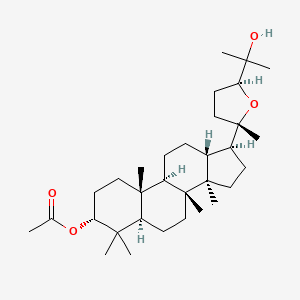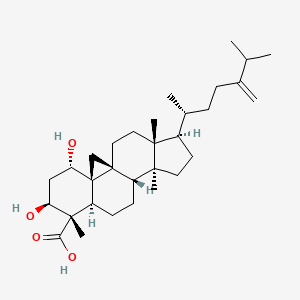
14beta-Benzoyloxy-2-deacetylbaccatin VI
Übersicht
Beschreibung
14beta-Benzoyloxy-2-deacetylbaccatin VI is a natural product found in Taxus chinensis with data available.
Wissenschaftliche Forschungsanwendungen
Identification and Structure Elucidation
- Isolation from Taxus chinensis: 14beta-Benzoyloxy-2-deacetylbaccatin VI, along with other similar compounds, was isolated from the leaves and stems of Taxus chinensis. Its structure was elucidated using 1D and 2D NMR spectroscopy (Wang, Peng, Zhao, Xu, Zhao, & Sun, 2004).
Semisynthesis of Anticancer Drugs
- Synthesis of Ortataxel: this compound is used as a starting material for the synthesis of second-generation anticancer taxoid ortataxel. Key steps in this process involve C(14)beta hydroxylation and C(13) carbonyl group reduction (Baldelli et al., 2003).
Studies on Bioavailability and Antitumor Activity
- Bioavailability and Activity of IDN5109: IDN5109, derived from 14beta-hydroxy-10-deacetylbaccatin III and closely related to this compound, showed good oral bioavailability and potent antitumor activity. This was significant in the context of tumor cell lines expressing the multidrug resistant phenotype (Nicoletti et al., 2000).
Biochemische Analyse
Biochemical Properties
14beta-Benzoyloxy-2-deacetylbaccatin VI plays a crucial role in biochemical reactions, particularly in the inhibition of microtubule depolymerization. It interacts with tubulin, a protein that is a key component of the microtubule structure . By binding to tubulin, this compound stabilizes microtubules and prevents their disassembly, which is essential for cell division. This interaction is vital for its role in cancer treatment, as it disrupts the mitotic process in rapidly dividing cancer cells.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by stabilizing microtubules, which affects cell division and leads to cell cycle arrest at the G2/M phase . This compound also impacts cell signaling pathways, particularly those involved in apoptosis (programmed cell death). By inducing apoptosis, this compound can effectively reduce the proliferation of cancer cells. Additionally, it affects gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the beta-tubulin subunit of microtubules . This binding stabilizes the microtubule structure and prevents its depolymerization, which is crucial for maintaining cell shape, intracellular transport, and cell division. The compound’s ability to inhibit microtubule disassembly leads to the disruption of mitotic spindle formation, resulting in cell cycle arrest and apoptosis. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, enhancing its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including myelosuppression (suppression of bone marrow activity) and neurotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted through the urine and feces. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for its biotransformation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound can also be influenced by factors such as tissue perfusion and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with microtubules to stabilize their structure. Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These modifications can influence the compound’s localization and enhance its ability to disrupt microtubule dynamics and induce apoptosis.
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,9,11,12,15-pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-26-28(49-20(4)40)31(50-21(5)41)35(9)24(47-18(2)38)15-25-36(16-46-25,52-22(6)42)29(35)30(43)37(45,34(26,7)8)32(27(17)48-19(3)39)51-33(44)23-13-11-10-12-14-23/h10-14,24-25,27-32,43,45H,15-16H2,1-9H3/t24-,25+,27+,28+,29-,30-,31-,32-,35+,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVBWJAVYPFDJ-PRWXGGKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







